2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]benzimidazole core with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Imidazo[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed reactions.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the imidazo[1,2-a]benzimidazole core with a cyclopentyl halide.
Attachment of the Benzodioxin Moiety: This is typically done through a nucleophilic substitution reaction, where the benzodioxin group is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of solid-liquid phase transfer catalysis, which has been shown to be effective for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It may be used in the study of pharmacokinetics and pharmacodynamics due to its potential bioactivity.
Materials Science: The compound could be explored for use in organic electronics or as a building block for complex materials.
Mechanism of Action
The mechanism by which 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
Uniqueness
What sets 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its combination of the imidazo[1,2-a]benzimidazole core with the benzodioxin moiety, which may confer unique bioactivity and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(3-cyclopentyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H24N4O4/c29-22(25-15-9-10-20-21(13-15)32-12-11-31-20)14-19-23(30)27(16-5-1-2-6-16)24-26-17-7-3-4-8-18(17)28(19)24/h3-4,7-10,13,16,19H,1-2,5-6,11-12,14H2,(H,25,29) |
InChI Key |
VDFGDLLBZYILGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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